2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride” is a compound that incorporates an oxazole ring, a five-membered heterocyclic moiety . This structure is commonly found in various bioactive natural products and pharmaceuticals. The compound’s CAS Number is 2228649-98-5, and it has a molecular weight of 199.08 .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride” includes a five-membered oxazole ring with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI key for this compound is RIMOVSGCFJRRPK-UHFFFAOYSA-N .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves the reaction of 5-methyl-1,3-oxazol-4-ylacetonitrile with ethylenediamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "5-methyl-1,3-oxazol-4-ylacetonitrile", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-1,3-oxazol-4-ylacetonitrile is reacted with ethylenediamine in ethanol at reflux temperature for 24 hours.", "Step 2: The resulting mixture is cooled to room temperature and hydrochloric acid is added dropwise until the pH reaches 2.", "Step 3: The mixture is filtered and the solid product is washed with water and dried under vacuum to obtain 2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride." ] } | |
CAS RN |
2408959-63-5 |
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
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